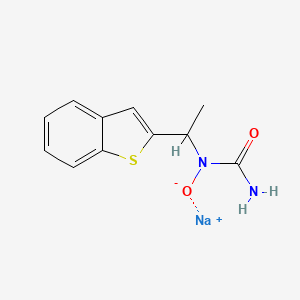

Zileuton sodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zileuton sodium involves several steps, starting from the basic organic compounds. The key steps include the formation of the benzo[b]thiophene ring and the subsequent introduction of the hydroxyurea moiety. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Zileuton sodium undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological activity.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the benzo[b]thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups attached to the benzo[b]thiophene ring .

Scientific Research Applications

Zileuton sodium has a wide range of scientific research applications:

Mechanism of Action

Zileuton sodium exerts its effects by selectively inhibiting the enzyme 5-lipoxygenase. This inhibition prevents the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators. By reducing leukotriene levels, this compound helps to alleviate inflammation, edema, mucus secretion, and bronchoconstriction in the airways of asthmatic patients . Both the R(+) and S(-) enantiomers of this compound are pharmacologically active as 5-lipoxygenase inhibitors .

Comparison with Similar Compounds

Similar Compounds

Montelukast: Another leukotriene receptor antagonist used in the treatment of asthma.

Pranlukast: Similar to Montelukast, it is used to manage asthma by blocking leukotriene receptors.

Zafirlukast: Another leukotriene receptor antagonist with similar applications in asthma treatment.

Uniqueness of Zileuton Sodium

This compound is unique among these compounds as it directly inhibits the enzyme 5-lipoxygenase, rather than blocking leukotriene receptors. This direct inhibition can lead to a more comprehensive reduction in leukotriene levels, potentially offering more effective control of inflammation and asthma symptoms .

Biological Activity

Zileuton sodium, a potent 5-lipoxygenase (5-LO) inhibitor, is primarily known for its role in the management of asthma and other inflammatory conditions. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and recent research findings.

Zileuton inhibits the enzyme 5-lipoxygenase, which is crucial in the synthesis of leukotrienes from arachidonic acid. Leukotrienes are pro-inflammatory mediators involved in various pathophysiological processes, including asthma and cardiovascular diseases. By blocking 5-LO, zileuton effectively reduces the levels of leukotrienes, leading to decreased inflammation and improved respiratory function.

Therapeutic Applications

Zileuton has been extensively studied for its efficacy in treating asthma. It has shown significant improvements in lung function and reduction in asthma symptoms compared to other treatments like Montelukast. Recent studies have also explored its potential benefits beyond asthma:

- Chagas Disease : Zileuton has demonstrated trypanocidal effects against Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that zileuton treatment reduces parasitemia and improves cardiac function by modulating inflammatory pathways and increasing suppressor of cytokine signaling (SOCS2) expression in the heart .

- Neuroprotection : Zileuton's neuroprotective properties have been observed in models of neurodegenerative diseases. It mitigates oxidative toxicity and inflammation by suppressing the MyD88/NF-κB signaling pathway, which is critical in neuroinflammatory responses .

Research Findings

Recent studies have provided insights into zileuton's biological activity across various conditions:

Table 1: Summary of Key Studies on this compound

Case Studies

- Asthma Management : In a multicentric clinical trial involving 210 patients with chronic persistent asthma, zileuton extended-release (ER) showed a greater improvement in PEFR (64.8 L/min) compared to Montelukast (40.6 L/min). The study highlighted zileuton's potential as a more effective treatment option for asthma management .

- Chagas Disease : A study demonstrated that zileuton treatment initiated during early T. cruzi infection significantly reduced inflammatory cell infiltration and improved cardiac function in murine models. This suggests a promising role for zileuton in treating Chagas disease by directly targeting the parasite and modulating immune responses .

Properties

IUPAC Name |

sodium;1-[1-(1-benzothiophen-2-yl)ethyl]-1-oxidourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N2O2S.Na/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)16-10;/h2-7H,1H3,(H2,12,14);/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USURPRPAYRQEOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N2NaO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.